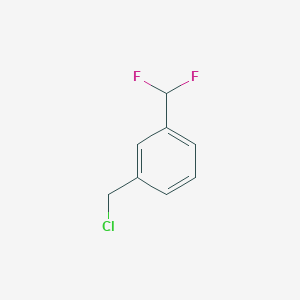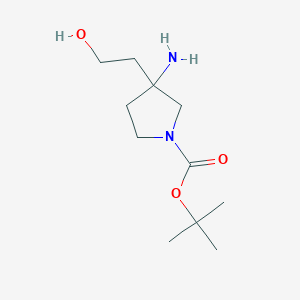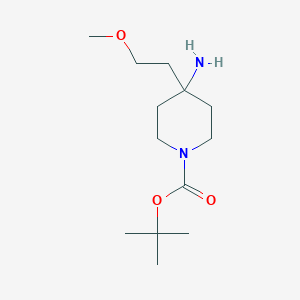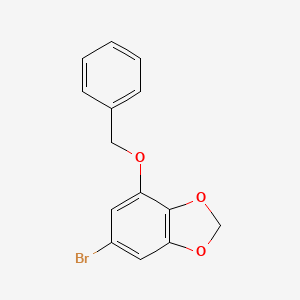
4-(Benzyloxy)-6-bromo-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Studies on 1,3-benzodioxole derivatives, such as the work by Gorecka, Leroux, and Schlosser (2004), demonstrate the compound's utility in chemical synthesis. They explored bromine migration in lithiated benzodioxoles, providing a method for structural elaboration of these compounds. This research highlights the potential for manipulating the chemical structure of benzodioxole derivatives for various synthetic applications (Gorecka, Leroux, & Schlosser, 2004).
Photoinitiator for Polymerization
Another interesting application is the use of naphthodioxinone-1,3-benzodioxole derivatives as photoinitiators in free radical polymerization, as investigated by Kumbaraci, Aydoğan, Talinli, and Yagcı (2012). These compounds release active species upon irradiation that initiates polymerization, showcasing the potential of benzodioxole derivatives in materials science (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Antitumor Activity
Research by Jurd, Narayanan, and Paull (1987) on the antitumor activity of 6-benzyl-1,3-benzodioxole derivatives against various murine models suggests potential therapeutic applications. These compounds were shown to be as effective as podophyllotoxin, a known antitumor agent, indicating the promise of benzodioxole derivatives in cancer treatment (Jurd, Narayanan, & Paull, 1987).
Glycosidase Inhibitors
Cantekin, Baran, Çalışkan, and Balcı (2009) demonstrated the synthesis of bromo-conduritol-B and bromo-conduritol-C from benzodioxole derivatives, showcasing their efficacy as glycosidase inhibitors. This suggests the potential of such compounds in developing treatments for diseases related to glycosidase activity (Cantekin, Baran, Çalışkan, & Balcı, 2009).
Antimicrobial and Antioxidant Agents
Khalil, Jaradat, Hawash, and Issa (2021) investigated benzodioxol derivatives for their antimicrobial and antioxidant properties. Their findings suggest that these compounds can be valuable in the pharmaceutical industry for developing new drug candidates with antibacterial and antioxidant activities (Khalil, Jaradat, Hawash, & Issa, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target bacterial cell division protein ftsz . This protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial agents .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This suggests that the compound might interact with its targets through free radical mechanisms, leading to changes in the target molecules .
Biochemical Pathways
Benzylic compounds are known to influence oxidative degradation pathways . This could potentially lead to downstream effects such as the disruption of cellular processes.
Pharmacokinetics
Similar compounds have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have specific pharmacokinetic properties that impact its bioavailability.
Result of Action
Given its potential interaction with bacterial cell division protein ftsz , it may inhibit bacterial cell division, leading to antibacterial effects.
Action Environment
The action of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the reaction pathways of the compound . Additionally, the compound’s reactivity may be enhanced in a micellar environment, which can increase local concentration and favor the compartmentalization of reagents .
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-4-phenylmethoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-12(14-13(7-11)17-9-18-14)16-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTBUBAFIOQKGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)
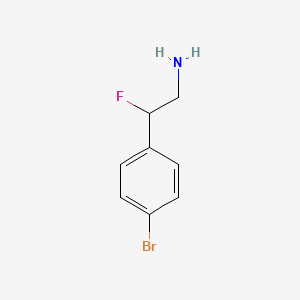
![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
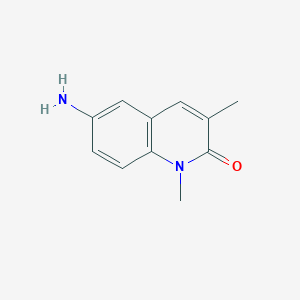
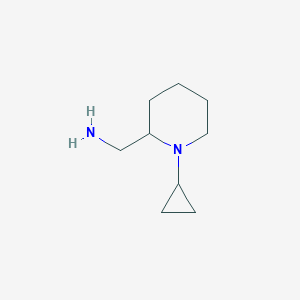
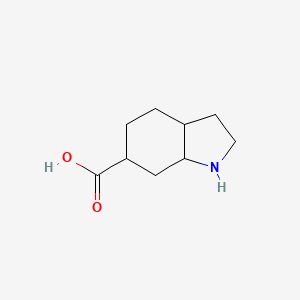
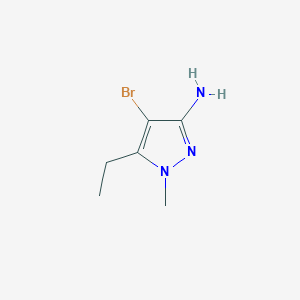
![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)
![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
